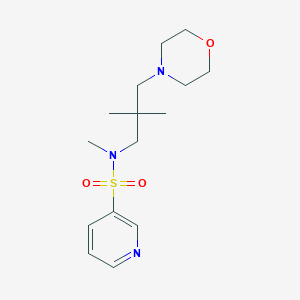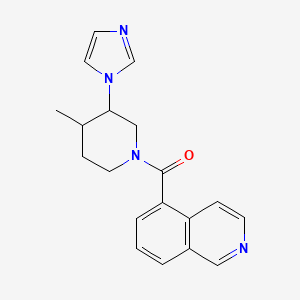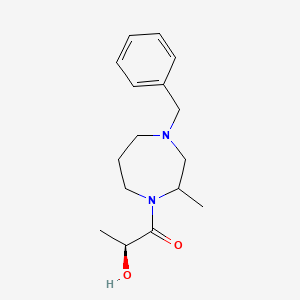![molecular formula C18H25N3O2 B6970315 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[3-(4-methoxyphenyl)butan-2-yl]acetamide](/img/structure/B6970315.png)
2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[3-(4-methoxyphenyl)butan-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[3-(4-methoxyphenyl)butan-2-yl]acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with dimethyl groups and an acetamide moiety linked to a methoxyphenyl butyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[3-(4-methoxyphenyl)butan-2-yl]acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Substitution with Dimethyl Groups: The pyrazole ring is then methylated using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Formation of the Acetamide Moiety: The acetamide group is introduced by reacting the dimethyl-substituted pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine.
Attachment of the Methoxyphenyl Butyl Chain: The final step involves the reaction of the intermediate with 3-(4-methoxyphenyl)butan-2-amine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[3-(4-methoxyphenyl)butan-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides or thioacetamides.
Aplicaciones Científicas De Investigación
2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[3-(4-methoxyphenyl)butan-2-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic agents.
Materials Science: The compound is studied for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Industrial Applications: The compound is explored for its use in the development of specialty chemicals and intermediates in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[3-(4-methoxyphenyl)butan-2-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its potential anti-inflammatory effects.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which is known to play a role in inflammation and immune response.
Comparación Con Compuestos Similares
Similar Compounds
2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid: Similar pyrazole structure but with a benzoic acid moiety.
3,5-dimethyl-1H-pyrazol-4-amine: Similar pyrazole structure but with an amine group instead of the acetamide moiety.
4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid: Another pyrazole derivative with a benzoic acid group.
Uniqueness
2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[3-(4-methoxyphenyl)butan-2-yl]acetamide is unique due to its specific combination of a pyrazole ring, dimethyl substitution, acetamide moiety, and methoxyphenyl butyl chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[3-(4-methoxyphenyl)butan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-11(15-6-8-16(23-5)9-7-15)12(2)19-18(22)10-17-13(3)20-21-14(17)4/h6-9,11-12H,10H2,1-5H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSMEHJBBWVYDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CC(=O)NC(C)C(C)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-[(1-Ethylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-(5-fluoropyridin-3-yl)methanone](/img/structure/B6970251.png)
![1-[4-[[3-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B6970253.png)
![2-[1-[(4-Ethylphenyl)methylsulfonyl]piperidin-3-yl]-4-methyl-1,3-thiazole](/img/structure/B6970260.png)

![(2S)-N-[(2-butoxypyridin-3-yl)methyl]-2-hydroxypropanamide](/img/structure/B6970280.png)
![methyl 2-[1-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]amino]cyclobutyl]acetate](/img/structure/B6970297.png)

![2-chloro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]furan-3-carboxamide](/img/structure/B6970308.png)
![(2-Chlorofuran-3-yl)-[4-(4-methoxypyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B6970318.png)
![5-[4-[(3,4-Difluorophenyl)methylidene]piperidine-1-carbonyl]furan-2-sulfonamide](/img/structure/B6970321.png)

![N-[1-(furan-3-carbonyl)piperidin-4-yl]prop-2-enamide](/img/structure/B6970337.png)
![N-(7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazol-3-yl)prop-2-enamide](/img/structure/B6970345.png)
![1-[5-[2-(1,2,4-Oxadiazol-3-yl)azepane-1-carbonyl]thiophen-2-yl]ethanone](/img/structure/B6970353.png)
